(R)-2-(Boc-amino)-5-hexynoic acid
Overview
Description
(R)-2-(Boc-amino)-5-hexynoic acid is a derivative of glycine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is used in various fields of scientific research, particularly in the study of protein synthesis and bioorthogonal chemistry. The presence of the homopropargyl group allows for unique chemical modifications, making it a valuable tool in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate to form Boc-glycine . The homopropargyl group can then be introduced through a series of reactions involving alkylation or other suitable methods .
Industrial Production Methods
Industrial production of (R)-2-(Boc-amino)-5-hexynoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(R)-2-(Boc-amino)-5-hexynoic acid undergoes various chemical reactions, including:
Oxidation: The homopropargyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the alkyne group in the homopropargyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like azides or thiols can react with the alkyne group under copper-catalyzed conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the homopropargyl group can yield carboxylic acids or aldehydes, while reduction can produce alkanes or alkenes .
Scientific Research Applications
(R)-2-(Boc-amino)-5-hexynoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used in the study of click chemistry and bioorthogonal reactions.
Biology: Incorporated into proteins to study protein synthesis and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of (R)-2-(Boc-amino)-5-hexynoic acid involves its incorporation into proteins during translation. The homopropargyl group allows for specific chemical modifications, such as click chemistry reactions, enabling the study of protein dynamics and interactions. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-homopropargylglycine: Similar structure but with the L-isomer of homopropargylglycine.
Boc-D-azidohomoalanine: Contains an azide group instead of a homopropargyl group.
Boc-D-propargylglycine: Lacks the additional methylene group present in homopropargylglycine.
Uniqueness
(R)-2-(Boc-amino)-5-hexynoic acid is unique due to the presence of the homopropargyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in bioorthogonal chemistry and protein labeling studies.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746306 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217464-82-8 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217464-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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